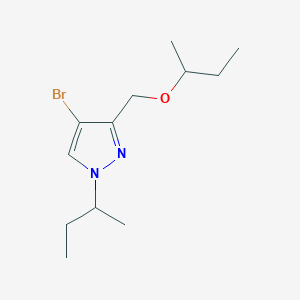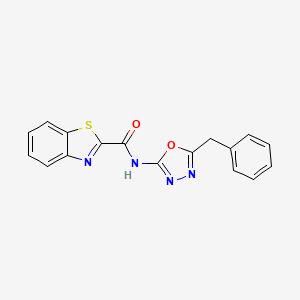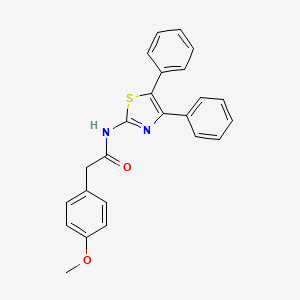
4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 4-position, a sec-butoxymethyl group at the 3-position, and a sec-butyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the sec-butoxymethyl group: This step involves the reaction of the brominated pyrazole with sec-butyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the sec-butyl group: This can be achieved by reacting the intermediate compound with sec-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the bromine atom or to convert other functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution reactions: Products include 4-azido-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole, 4-thiocyanato-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole, and 4-methoxy-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole.
Oxidation reactions: Products include this compound-5-ol and this compound-5-one.
Reduction reactions: Products include 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole and 4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazoline.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or biological process being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Uniqueness
4-bromo-3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is unique due to the presence of the sec-butyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and stability, as well as distinct biological effects compared to similar compounds.
Eigenschaften
IUPAC Name |
4-bromo-1-butan-2-yl-3-(butan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-5-9(3)15-7-11(13)12(14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQWLHDNWNDDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate](/img/structure/B2756437.png)



![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)


![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)


![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2756456.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2756458.png)

